2-(4-acetamidophenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-Acetamidophenyl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of amides It is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N,N-dimethylacetamide typically involves the acylation of 4-acetamidophenol with N,N-dimethylacetamide. One common method is the reaction of 4-acetamidophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-Acetamidophenyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N,N-dimethylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to acetaminophen . This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. Additionally, the compound may interact with other molecular targets and pathways, contributing to its analgesic and antipyretic effects.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen (Paracetamol): A widely used analgesic and antipyretic agent.
Phenacetin: An analgesic and antipyretic that was withdrawn due to its nephrotoxicity.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Aspirin (Acetylsalicylic acid): Another NSAID with similar properties to ibuprofen
Uniqueness
2-(4-Acetamidophenyl)-N,N-dimethylacetamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIKBZBMLNQONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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